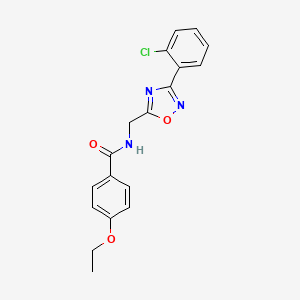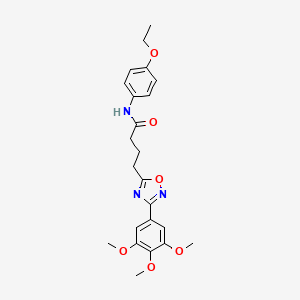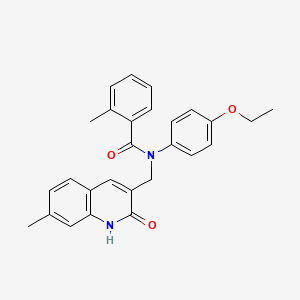
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide, also known as EHP-101, is a novel compound that has shown potential in various scientific research applications. It is a small molecule that has been synthesized using a specific method and has been found to have specific biochemical and physiological effects. In
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide is not fully understood, but it is believed to act on multiple targets in the body. It has been found to modulate the activity of various enzymes and receptors, including the cannabinoid receptor CB2, which is involved in the regulation of inflammation and pain. This compound has also been found to inhibit the activity of certain enzymes that are involved in the production of pro-inflammatory molecules, such as cytokines.
Biochemical and Physiological Effects
This compound has been found to have specific biochemical and physiological effects. It has been found to reduce inflammation and pain in various models, including models of neuropathic pain and inflammation. It has also been found to have neuroprotective effects, which may be beneficial in treating neurological disorders. This compound has been shown to have a good safety profile in preclinical studies, which is essential for its use in further research.
実験室実験の利点と制限
One of the advantages of using N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide in lab experiments is its specificity. It has been found to act on specific targets in the body, which allows researchers to study the effects of modulating these targets. This compound has also been found to have a good safety profile, which is important for its use in preclinical studies. However, one of the limitations of using this compound is its limited solubility, which may make it difficult to administer in certain experiments.
将来の方向性
For the use of N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide include exploring its potential as a neuroprotective agent and investigating its potential in treating other neurological disorders.
合成法
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide has been synthesized using a specific method that involves the reaction of 4-ethoxyaniline, 2-hydroxy-7-methylquinoline, and 2-methylbenzoyl chloride. This reaction results in the formation of this compound as a white powder. The synthesis method has been optimized to ensure that the compound is pure and of high quality, which is essential for its use in scientific research.
科学的研究の応用
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methylbenzamide has shown potential in various scientific research applications, including its use as a neuroprotective agent, an anti-inflammatory agent, and an analgesic. It has also been found to have potential in treating various neurological disorders, such as multiple sclerosis and Alzheimer's disease. This compound has been tested in various in vitro and in vivo models, and the results have been promising.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-4-32-23-13-11-22(12-14-23)29(27(31)24-8-6-5-7-19(24)3)17-21-16-20-10-9-18(2)15-25(20)28-26(21)30/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMOVGPERZQYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699205.png)
![1-[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7699212.png)




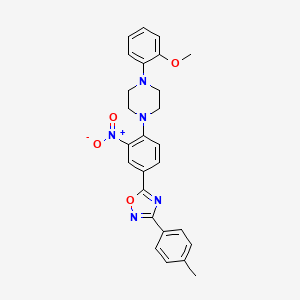
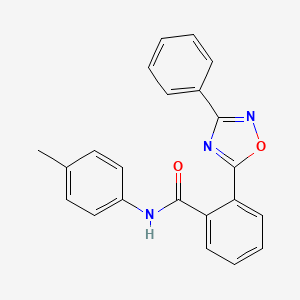
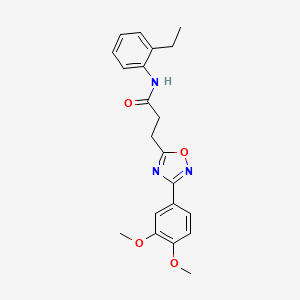
![N-(benzo[d][1,3]dioxol-5-yl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7699255.png)
